Acroleine 2,4-dinitrophénylhydrazone

Vue d'ensemble

Description

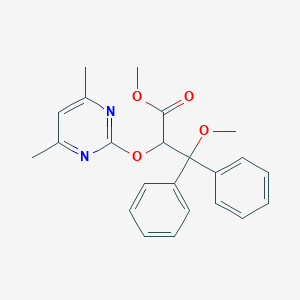

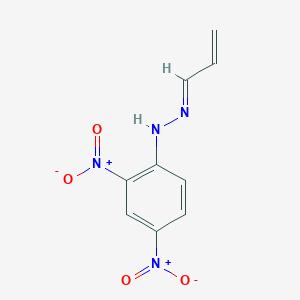

Acrolein 2,4-dinitrophenylhydrazone (Acrolein-2,4-DNPH) is a chemical compound that is used in a variety of scientific research applications. It is a derivative of acrolein and is a colorless solid at room temperature. Acrolein-2,4-DNPH is an important tool for scientists as it can be used to measure the amount of aldehydes and ketones present in a sample. It is also used to study the mechanisms of action of certain compounds and to investigate the biochemical and physiological effects of these compounds.

Applications De Recherche Scientifique

Recherche cellulaire

L'acroléine 2,4-dinitrophénylhydrazone est utilisée en recherche cellulaire, en particulier pour étudier les effets de l'acroléine sur les érythrocytes (globules rouges). Des concentrations élevées d'acroléine se trouvent dans l'air pollué et la fumée de cigarette, et peuvent également être générées de manière endogène . La forte réactivité de l'acroléine envers les groupes thiol et amine des acides aminés peut endommager les protéines cellulaires . Elle peut être responsable de l'induction d'un stress oxydatif dans les cellules .

Dégâts aux protéines

Le composé est utilisé pour étudier les dommages aux protéines dans les érythrocytes, ce qui conduit à la perturbation de la structure des membranes cellulaires . La fluidité de la membrane lipidique, le cytosquelette membranaire et la fragilité osmotique ont été mesurés pour les érythrocytes incubés avec de l'acroléine pendant 24 h .

Sensibilité osmotique

L'acroléine 2,4-dinitrophénylhydrazone est utilisée pour étudier la sensibilité osmotique des globules rouges. L'acroléine rigidifie la membrane cellulaire des érythrocytes et augmente leur sensibilité osmotique .

Potentiel antioxydant

Ce composé est utilisé pour étudier le potentiel antioxydant non enzymatique du cytosol. Il a été démontré que les érythrocytes traités à l'acroléine réduisent considérablement le potentiel antioxydant non enzymatique du cytosol par rapport au contrôle .

Polluant environnemental

L'acroléine (2-propénal) est un alcène omniprésent et un polluant environnemental . Ce composé se trouve en grande quantité dans la fumée de cigarette . Cependant, ce n'est pas la seule source d'acroléine à laquelle les humains sont exposés. L'acroléine peut également être générée de manière endogène comme produit métabolique de la décomposition des polyamines et de l'oxydation de la thréonine, ainsi que pendant l'oxydation des lipides ou la dégradation des médicaments anticancéreux

Mécanisme D'action

Target of Action

Acrolein 2,4-dinitrophenylhydrazone primarily targets the proteins and other macromolecules of cells lining the respiratory tract . The high reactivity of acrolein towards the thiol and amino groups of amino acids may cause damage to cell proteins .

Mode of Action

The compound interacts with its targets through its chemical reactivity. It binds to the thiol and amino groups of amino acids, leading to protein damage . This interaction can induce oxidative stress in cells, contributing to the disruption of cell membranes and damage to DNA and mitochondria .

Biochemical Pathways

The affected pathways primarily involve oxidative stress and inflammation. The compound’s interaction with cellular proteins can lead to the induction of oxidative stress . This can further trigger chronic inflammation, contributing to a cycle of necrosis-induced inflammation leading to more necrosis and oxidative damage .

Result of Action

The action of Acrolein 2,4-dinitrophenylhydrazone results in changes in the cell membrane and cytosol proteins . It stiffens the cell membrane of erythrocytes and increases their osmotic sensitivity . Moreover, it significantly reduces the non-enzymatic antioxidant potential of the cytosol compared to the control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acrolein 2,4-dinitrophenylhydrazone. For instance, high concentrations of acrolein are found in polluted air and cigarette smoke, which can enhance the compound’s effects . Additionally, factors such as pH, temperature, and the presence of other reactive species can potentially affect the compound’s stability and reactivity.

Safety and Hazards

Exposure to Acrolein 2,4-Dinitrophenylhydrazone causes inflammation and irritation of the skin, respiratory tract, and mucous membranes. Delayed pulmonary edema may occur after inhalation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Analyse Biochimique

Biochemical Properties

Acrolein 2,4-dinitrophenylhydrazone plays a significant role in biochemical reactions, particularly in the detection of carbonyl compounds. It interacts with enzymes, proteins, and other biomolecules that contain carbonyl groups. The compound forms a stable hydrazone derivative with these carbonyl groups, which can then be detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . This interaction is crucial for studying oxidative stress and lipid peroxidation, as carbonyl compounds are often markers of these processes.

Cellular Effects

Acrolein 2,4-dinitrophenylhydrazone has been shown to affect various types of cells and cellular processes. It can alter cell membrane fluidity and increase the osmotic sensitivity of erythrocytes . The compound also influences cell signaling pathways and gene expression by interacting with proteins and enzymes involved in these processes. For example, exposure to acrolein 2,4-dinitrophenylhydrazone can lead to changes in the levels of thiol, amino, and carbonyl groups in cell membrane and cytosol proteins .

Molecular Mechanism

The molecular mechanism of acrolein 2,4-dinitrophenylhydrazone involves its interaction with carbonyl groups in biomolecules. The compound forms a stable hydrazone derivative with these groups, which can inhibit or activate enzymes depending on the specific interaction . This binding can lead to changes in gene expression and cellular metabolism, as the modified biomolecules may have altered functions or stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acrolein 2,4-dinitrophenylhydrazone can change over time. The compound is relatively stable, but its hydrazone derivatives can undergo isomerization in the presence of acids . This can affect the accuracy of analytical measurements, as the equilibrium between different isomers may shift over time. Long-term exposure to acrolein 2,4-dinitrophenylhydrazone can also lead to cumulative changes in cellular function, such as increased oxidative stress and protein damage .

Dosage Effects in Animal Models

The effects of acrolein 2,4-dinitrophenylhydrazone in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of acrolein 2,4-dinitrophenylhydrazone can cause oxidative damage to proteins and lipids, leading to cell death and tissue damage . Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable response.

Metabolic Pathways

Acrolein 2,4-dinitrophenylhydrazone is involved in metabolic pathways related to oxidative stress and lipid peroxidation. It interacts with enzymes such as aldehyde dehydrogenase and glutathione S-transferase, which are involved in the detoxification of reactive aldehydes . The compound can also affect metabolic flux and metabolite levels by modifying the activity of these enzymes and altering the balance of reactive oxygen species in cells .

Transport and Distribution

Within cells and tissues, acrolein 2,4-dinitrophenylhydrazone is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific proteins may target acrolein 2,4-dinitrophenylhydrazone to certain cellular compartments, where it can exert its effects on local biomolecules .

Subcellular Localization

The subcellular localization of acrolein 2,4-dinitrophenylhydrazone is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization of acrolein 2,4-dinitrophenylhydrazone can affect its activity and function, as it may interact with different sets of biomolecules in different cellular environments .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Acrolein 2,4-dinitrophenylhydrazone involves the reaction of acrolein with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst.", "Starting Materials": ["Acrolein", "2,4-dinitrophenylhydrazine", "Acid catalyst"], "Reaction": ["Step 1: Dissolve 2,4-dinitrophenylhydrazine in ethanol", "Step 2: Add a few drops of acid catalyst to the solution", "Step 3: Slowly add acrolein to the solution while stirring", "Step 4: Heat the mixture at reflux temperature for several hours", "Step 5: Cool the mixture and collect the precipitate by filtration", "Step 6: Wash the precipitate with ethanol and dry it in vacuum", "Step 7: Recrystallize the product from ethanol to obtain pure Acrolein 2,4-dinitrophenylhydrazone."] } | |

Numéro CAS |

888-54-0 |

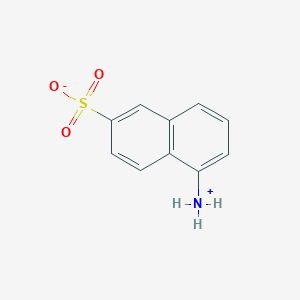

Formule moléculaire |

C9H8N4O4 |

Poids moléculaire |

236.18 g/mol |

Nom IUPAC |

2,4-dinitro-N-[(Z)-prop-2-enylideneamino]aniline |

InChI |

InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5- |

Clé InChI |

JJPZHGIYUVFTGG-YHYXMXQVSA-N |

SMILES isomérique |

C=C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES |

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Autres numéros CAS |

888-54-0 |

Pictogrammes |

Irritant |

Synonymes |

2-Propenal 2-(2,4-Dinitrophenyl)hydrazone; 2-Propenal (2,4-Dinitrophenyl)hydrazone; Acrolein (2,4-Dinitrophenyl)hydrazone; NSC 20692; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is acrolein 2,4-dinitrophenylhydrazone relevant in cyclophosphamide metabolism research?

A: Acrolein 2,4-dinitrophenylhydrazone is not a metabolite of cyclophosphamide itself. Instead, it serves as a valuable analytical tool for studying the metabolic pathway. Researchers utilize acrolein 2,4-dinitrophenylhydrazone to trap and analyze acrolein, a reactive and toxic byproduct generated during cyclophosphamide metabolism [, ]. This trapping method facilitates the detection and quantification of acrolein, providing insights into the drug's metabolic breakdown.

Q2: How is acrolein 2,4-dinitrophenylhydrazone used in the analysis of cyclophosphamide metabolism?

A: In the study by Cox et al. [], acrolein 2,4-dinitrophenylhydrazone was employed to investigate the specific position of hydroxylation on the cyclophosphamide molecule by rat liver microsomes. After incubating cyclophosphamide-4-d2 with the microsomes, the generated metabolites, including acrolein, were reacted with 2,4-dinitrophenylhydrazine. This reaction formed acrolein 2,4-dinitrophenylhydrazone, which was then analyzed using mass spectrometry. By examining the mass spectrum, researchers could determine the deuterium content and confirm that hydroxylation primarily occurred at the C-4 position of cyclophosphamide. This information is crucial for understanding the metabolic pathway and potential downstream effects of cyclophosphamide treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)